3-(6-Bromopyridin-2-yl)-5-fluorobenzonitrile
Description
Properties
IUPAC Name |
3-(6-bromopyridin-2-yl)-5-fluorobenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6BrFN2/c13-12-3-1-2-11(16-12)9-4-8(7-15)5-10(14)6-9/h1-6H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCPKWHSRAAYFMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Br)C2=CC(=CC(=C2)C#N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6BrFN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Bromopyridin-2-yl)-5-fluorobenzonitrile typically involves the coupling of 6-bromopyridine with 5-fluorobenzonitrile. One common method is the Suzuki-Miyaura cross-coupling reaction, which uses a palladium catalyst and a base in an organic solvent. The reaction conditions often include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate or sodium carbonate
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: 80-100°C
Reaction Time: 12-24 hours
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of automated systems for reagent addition and temperature control can further optimize the process.
Chemical Reactions Analysis
Types of Reactions
3-(6-Bromopyridin-2-yl)-5-fluorobenzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The pyridine ring can be oxidized to form N-oxides.
Reduction Reactions: The nitrile group can be reduced to an amine.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as triethylamine.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (mCPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products
Substitution: Formation of 3-(6-substituted-pyridin-2-yl)-5-fluorobenzonitrile derivatives.
Oxidation: Formation of this compound N-oxide.
Reduction: Formation of 3-(6-bromopyridin-2-yl)-5-fluorobenzylamine.
Scientific Research Applications
3-(6-Bromopyridin-2-yl)-5-fluorobenzonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biological assays.
Medicine: Explored for its potential as a pharmacophore in drug discovery.
Industry: Utilized in the development of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism by which 3-(6-Bromopyridin-2-yl)-5-fluorobenzonitrile exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The bromopyridine and fluorobenzonitrile groups can engage in various interactions, including hydrogen bonding and π-π stacking, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural and Electronic Comparisons
Core Functional Group: The target compound’s nitrile group distinguishes it from amide-containing analogs like 35 . In contrast, PT2977 and PZL integrate nitriles into more complex scaffolds, such as indenyl or pyrazolopyridazine moieties, which increase molecular weight and steric complexity .
Halogen Substituents: The 6-bromopyridin-2-yl group in the target compound provides a site for further functionalization (e.g., cross-coupling reactions), similar to the bromine in PZL . Fluorine at the 5-position enhances metabolic stability and bioavailability compared to non-fluorinated analogs .
PT2977’s dihydroindenyl system introduces chirality and conformational rigidity, critical for selective HIF-2α inhibition .
Biological Activity
3-(6-Bromopyridin-2-yl)-5-fluorobenzonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer research and enzyme inhibition. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a bromine atom on the pyridine ring and a fluorine atom on the benzene ring, which may influence its biological interactions and pharmacological properties.
The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogens (bromine and fluorine) enhances the compound's binding affinity, potentially modulating various biological pathways.
Key Mechanisms:
- Enzyme Inhibition: The compound has shown potential as an inhibitor of human farnesyltransferase (hFTase), which is crucial in cancer cell proliferation. Studies indicate that modifications to the aniline ring significantly enhance inhibitory potency against hFTase, suggesting that similar modifications could optimize the activity of this compound .
- Anticancer Activity: In vivo studies have demonstrated that compounds structurally related to this compound can reduce tumor size in xenograft models by downregulating hypoxia-inducible factors (HIFs), which are critical in tumor growth and metastasis .
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of this compound and related compounds:
Case Studies
-
Inhibition of Farnesyltransferase:
A study reported that modifications to the aniline moiety significantly improved the inhibitory activity against hFTase, with IC50 values dropping from over 10 µM to as low as 79 nM upon optimal substitution. This suggests that similar strategies could be applied to enhance the efficacy of this compound . -
Xenograft Tumor Models:
In a renal cell carcinoma model, related compounds demonstrated a marked reduction in tumor size and downregulation of HIF-2α-regulated genes. This indicates potential therapeutic applications for compounds like this compound in oncology .
Q & A
Q. What are the established synthetic routes for 3-(6-Bromopyridin-2-yl)-5-fluorobenzonitrile, and how can reaction conditions be optimized?
The compound is typically synthesized via nucleophilic aromatic substitution or Suzuki-Miyaura coupling. Evidence from analogous syntheses (e.g., using sodium hydride in tetrahydrofuran with halogenated precursors) suggests optimizing reaction conditions by controlling temperature (0–60°C), solvent polarity, and catalyst loading (e.g., Pd(PPh₃)₄ for cross-coupling) . Purification via column chromatography with gradients of ethyl acetate/hexane is recommended.
Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?
- IR spectroscopy : Identify nitrile (C≡N stretch ~2220 cm⁻¹) and aromatic C-Br bonds (500–600 cm⁻¹) .
- NMR : Use ¹H/¹³C NMR to resolve pyridinyl and fluorobenzonitrile moieties (e.g., aromatic protons at δ 7.5–8.5 ppm) .
- X-ray crystallography : Employ SHELX programs for structure refinement. For example, bond angles like C18–C14–C15 (119.0°) and torsional parameters validate stereoelectronic effects .
Advanced Research Questions
Q. How does this compound interact with hypoxia-inducible factor (HIF) pathways, and what experimental models validate its selectivity?
Structural analogs (e.g., PT-2385) inhibit HIF-2α-ARNT heterodimerization by binding to HIF-2α’s PAS-B domain. Use in vitro luciferase reporter assays (HRE-driven) and in vivo xenograft models (e.g., clear cell renal carcinoma) to assess IC₅₀ and tumor suppression. Competitive binding assays (SPR or ITC) quantify dissociation constants (Kd ~10–100 nM) .
Q. How can researchers resolve contradictions in crystallographic data versus computational docking predictions for this compound?
Discrepancies may arise from ligand flexibility or solvent effects. Validate docking poses (e.g., Glide or AutoDock) with experimental electron density maps from high-resolution (<1.5 Å) X-ray structures. Use molecular dynamics (MD) simulations (AMBER/CHARMM) to assess conformational stability .
Q. What strategies are effective for establishing structure-activity relationships (SARs) in HIF-2α inhibitors derived from this scaffold?
- Substitution patterns : Replace bromine with electron-withdrawing groups (e.g., CF₃) to enhance binding affinity.
- Stereochemistry : Compare enantiomers (e.g., (S)- vs. (R)-PT2399) using chiral HPLC and activity assays .
- Pharmacophore mapping : Overlay crystal structures of analogs to identify critical hydrogen bonds (e.g., fluorobenzonitrile with His293/Ser304) .
Q. What experimental design considerations are critical for assessing this compound’s pharmacokinetics and toxicity in preclinical studies?
- ADME profiling : Use Caco-2 permeability assays and microsomal stability tests (human/rat liver microsomes).
- Toxicity screens : Employ hERG inhibition assays and Ames mutagenicity tests.
- Dosing regimens : Optimize bioavailability via PEGylated nanoparticles or cyclodextrin complexes .
Q. How can researchers address reproducibility challenges in pharmacological studies involving this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
